

Unveiling the Spectroscopic Signature of Acid Red 362: A Technical Guide

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Compound of Interest

Compound Name: Acid Red 362

Cat. No.: B13414098

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Abstract

This technical guide provides a comprehensive overview of the spectral characteristics of the monoazo acid dye, **Acid Red 362** (CAS Number: 61814-58-2). Due to the limited availability of published, peer-reviewed spectral data for this specific compound, this document outlines the theoretically anticipated spectral features based on its chemical structure. Furthermore, it details standardized experimental protocols for acquiring Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra, enabling researchers to generate empirical data. A generalized workflow for the spectral analysis of solid dyes is also presented.

Chemical Identity and Structure

Acid Red 362 is a single azo, 1:2 metal complex dye.^[1] Its synthesis involves the diazotization of 3-amino-5-chloro-2-hydroxybenzenesulfonic acid and its subsequent coupling with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. This is then converted into a 1:2 chromium complex.^{[1][2]}

- Chemical Name: C.I. **Acid Red 362**
- CAS Number: 61814-58-2
- Molecular Formula: $C_{16}H_{12}ClN_4NaO_5S$ ^{[1][3][4]}
- Appearance: Red powder^{[3][4]}

- Solubility: Soluble in water, ethanol, xylene, and DMF.[1][2][4]

Predicted and Expected Spectral Data

While specific quantitative spectral data for **Acid Red 362** is not readily available in the public domain, its structural components allow for the prediction of its spectral behavior.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Azo dyes are characterized by their strong absorption in the visible region of the electromagnetic spectrum, which is responsible for their color. The extended π -system of conjugated double bonds in the azo structure, including the aromatic rings, leads to electronic transitions ($\pi \rightarrow \pi$) that absorb light. For a red dye like **Acid Red 362**, the maximum absorption (λ_{max}) is expected in the range of 490-530 nm. Additionally, absorption bands in the UV region (250-350 nm) due to $\pi \rightarrow \pi$ transitions within the benzene and pyrazolone ring systems are anticipated.

Infrared (IR) Spectroscopy

The IR spectrum of **Acid Red 362** is expected to exhibit characteristic absorption bands corresponding to its various functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra of **Acid Red 362** would provide detailed information about its molecular structure. Due to its complexity as a metal complex, obtaining high-resolution NMR spectra may be challenging. However, the organic ligand itself would be expected to show distinct signals.

Data Presentation

As no experimentally determined quantitative data was found in the conducted research, the following tables are presented as a template for researchers to populate upon experimental analysis.

Table 1: UV-Vis Spectral Data

Parameter	Value	Solvent
λ_{max} (Visible)	Data not available	
Molar Absorptivity (ϵ) at λ_{max}	Data not available	

| λ_{max} (UV) | Data not available | |

Table 2: Infrared (IR) Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
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| Data not available | | |

Table 3: ¹H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Solvent
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| Data not available | | | |

Table 4: ¹³C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment	Solvent
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| Data not available | | |

Experimental Protocols

The following are detailed methodologies for obtaining the spectral data for **Acid Red 362**.

UV-Vis Spectroscopy

This protocol outlines the procedure for determining the absorption maxima of **Acid Red 362** in solution.

Materials:

- **Acid Red 362**
- Volumetric flasks
- Pipettes
- Quartz cuvettes
- UV-Vis spectrophotometer
- Solvent (e.g., water, ethanol)

Procedure:

- Preparation of a Stock Solution: Accurately weigh a small amount of **Acid Red 362** and dissolve it in a suitable solvent in a volumetric flask to create a stock solution of known concentration.
- Preparation of Dilutions: Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).
- Instrument Calibration: Calibrate the spectrophotometer using a blank cuvette containing only the solvent.
- Spectral Acquisition: Fill a quartz cuvette with the sample solution and place it in the spectrophotometer. Scan a range of wavelengths (e.g., 200-800 nm) to obtain the full absorption spectrum.
- Data Analysis: Identify the wavelength of maximum absorbance (λ_{max}) in both the visible and UV regions of the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the analysis of solid **Acid Red 362** using the KBr pellet method.

Materials:

- **Acid Red 362**
- Potassium bromide (KBr), spectroscopy grade
- Agate mortar and pestle
- Pellet press
- FTIR spectrometer

Procedure:

- Sample Preparation: Grind 1-2 mg of **Acid Red 362** with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous mixture is obtained.
- Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.
- Background Spectrum: Collect a background spectrum of the empty sample compartment.
- Sample Spectrum: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the infrared spectrum, typically in the range of 4000-400 cm^{-1} .
- Data Analysis: Identify and label the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general method for obtaining ^1H and ^{13}C NMR spectra of **Acid Red 362**.

Materials:

- **Acid Red 362**
- Deuterated solvent (e.g., DMSO-d₆, D₂O)

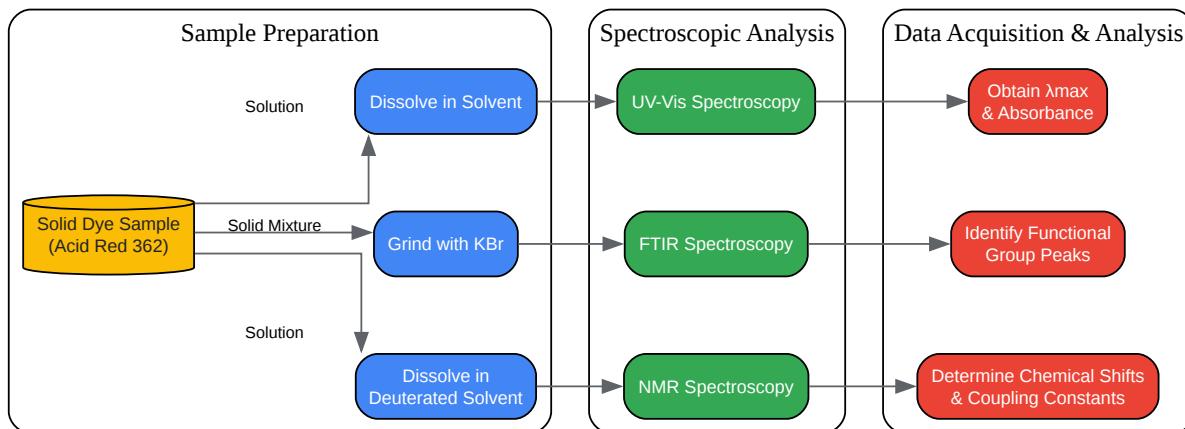
- NMR tubes
- Pipettes
- NMR spectrometer

Procedure:

- Sample Preparation: Dissolve approximately 5-20 mg of **Acid Red 362** in 0.5-0.7 mL of a suitable deuterated solvent in a small vial. Ensure the sample is fully dissolved.
- Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
- Spectrum Acquisition: Place the NMR tube in the spectrometer and acquire the ^1H and ^{13}C NMR spectra according to the instrument's standard operating procedures.
- Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ^1H NMR signals and identify the chemical shifts and multiplicities of the peaks. Identify the chemical shifts in the ^{13}C NMR spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectral analysis of a solid dye such as **Acid Red 362**.

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Caption: Generalized workflow for the spectral analysis of a solid dye.

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